![molecular formula C24H29N5O4S B2757380 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-31-6](/img/structure/B2757380.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H29N5O4S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This influx of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability and thus its ability to generate action potentials.
Pharmacokinetics
It has been reported that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over prototypical urea-based compounds .
Actividad Biológica
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a derivative of the pyrazolo[3,4-b]pyridine scaffold, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are recognized for their medicinal significance due to their ability to interact with various biological targets. They have been studied for their roles in treating conditions such as cancer, neurodegenerative diseases, and infectious diseases. The specific compound incorporates a tetrahydrothiophene moiety and a piperazine ring, which may enhance its pharmacological profile.
Table 1: Key Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Synthesis and Structure
The synthesis of the target compound involves a multi-step process that typically includes the condensation of substituted pyrazoles with α-oxoketene dithioacetals. The structural features contribute to its biological activity by modulating interactions with various biological targets.
Structural Insights
The crystal structure analysis reveals that the substituents on the pyrazolo[3,4-b]pyridine core play a crucial role in determining the compound's reactivity and binding affinity. For instance, the presence of electron-donating groups like methoxy enhances interactions with target proteins.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibitory effects on TRKA, a receptor associated with cancer cell proliferation. The compound's structure allows for high-affinity binding to TRKA, suggesting its potential as an anticancer agent.
Neuroprotective Effects
In models of cerebral ischemia, the compound demonstrated neuroprotective properties by prolonging survival times and reducing mortality rates in experimental animals. This suggests that it may be effective in treating conditions related to neuronal damage.
Antimicrobial Properties
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Preliminary results indicate promising antimicrobial effects, warranting further investigation into its potential use as an anti-tuberculosis agent.
Affinity for Amyloid Plaques
Research indicates that certain pyrazolo[3,4-b]pyridine derivatives show selective binding to β-amyloid plaques in Alzheimer's disease models. This characteristic positions them as potential probes for diagnosing Alzheimer's disease.
Conclusion and Future Directions
The compound this compound exhibits a range of biological activities that suggest it could be a valuable lead in drug development. Future research should focus on:
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects.
- In Vivo Evaluations : Conducting comprehensive animal studies to assess efficacy and safety.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines have been studied as potential inhibitors of various cancer-related targets, including c-Met and CDK8, which are implicated in tumor growth and progression . The specific compound may share these properties due to its structural similarities.
Neuropharmacological Effects
Studies have shown that derivatives of pyrazolo compounds can act as psychopharmacological agents. The activation of G protein-gated inwardly rectifying potassium channels (GIRK) by related compounds suggests potential applications in treating neurological disorders . The compound could be explored for its effects on mood regulation and anxiety reduction.
Selective Protein Inhibition
The compound's ability to inhibit specific proteins makes it a candidate for drug development targeting diseases associated with dysregulated protein functions. For example, similar compounds have been identified as selective inhibitors of interleukin-2 inducible T-cell kinase, which is relevant in autoimmune diseases .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including the compound , to evaluate their biological activity against cancer cell lines. The results demonstrated that some derivatives exhibited nanomolar potency against specific cancer types, indicating a promising therapeutic potential .
Case Study 2: GIRK Channel Activation
Another study focused on the discovery of novel GIRK channel activators derived from similar structures. The findings revealed that certain modifications led to enhanced metabolic stability and selectivity, suggesting that the compound could serve as a lead for developing new neuropharmacological agents .
Propiedades
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-16-22-20(24(30)28-11-9-27(2)10-12-28)14-21(17-4-6-19(33-3)7-5-17)25-23(22)29(26-16)18-8-13-34(31,32)15-18/h4-7,14,18H,8-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFXAFLKNSVMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.